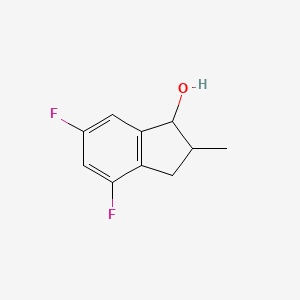

4,6-Difluoro-2-methyl-indan-1-ol

Description

Properties

Molecular Formula |

C10H10F2O |

|---|---|

Molecular Weight |

184.18 g/mol |

IUPAC Name |

4,6-difluoro-2-methyl-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C10H10F2O/c1-5-2-7-8(10(5)13)3-6(11)4-9(7)12/h3-5,10,13H,2H2,1H3 |

InChI Key |

NJEHZHSEZYPZSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(C1O)C=C(C=C2F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 4,6-Difluoro-2-methyl-indan-1-ol and related compounds:

Electronic and Steric Effects

- Fluorine vs. Chlorine: Fluorine’s high electronegativity and smaller atomic radius compared to chlorine lead to stronger inductive effects and reduced steric hindrance. For example, 4,6-Difluoro-1-indanone exhibits distinct NMR deshielding at C-4/C-6 (δ ~105–113 ppm) due to fluorine’s electron-withdrawing nature, whereas chloro analogs (e.g., 4,6-Dichloro-2-indanol) show downfield shifts influenced by chlorine’s polarizability .

- This contrasts with unsubstituted indanols like 4,6-Difluoro-1-indanol, where reactivity at position 2 is higher.

Spectral Characteristics

- IR Spectroscopy: The target compound’s hydroxyl group is expected to show a broad O-H stretch at ~3300 cm⁻¹, while fluorine substituents influence C-F vibrations at ~1100–1200 cm⁻¹. Comparatively, 4,6-Difluoro-1-indanone exhibits a strong C=O stretch at ~1700 cm⁻¹ .

- NMR Spectroscopy : In this compound, the methyl group at position 2 would appear as a singlet (δ ~1.5–2.0 ppm in ¹H NMR), while fluorine atoms cause splitting in adjacent proton signals (e.g., H-3 and H-5) .

Q & A

Basic: What are the recommended synthetic routes for 4,6-Difluoro-2-methyl-indan-1-ol, and how can reaction conditions be optimized for yield?

Answer:

Synthesis typically begins with fluorinated indanone precursors, such as 4,6-Difluoro-1-indanone (CAS 162548-73-4), which undergoes reduction (e.g., NaBH₄ or LiAlH₄) to yield the alcohol. Fluorination steps may involve electrophilic substitution using agents like Selectfluor®. Optimization includes:

- Temperature control : Maintaining ≤0°C during fluorination to minimize side reactions.

- Catalyst selection : Palladium catalysts for cross-coupling reactions to introduce methyl groups.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency .

Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹⁹F NMR : Confirms fluorine substitution patterns (δ -110 to -125 ppm for aromatic F).

- ¹H NMR : Identifies methyl groups (δ 1.2–1.5 ppm) and hydroxyl protons (broad δ 2.5–5.0 ppm).

- IR Spectroscopy : Detects O-H stretches (~3200–3600 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₀F₂O, MW 184.08 g/mol).

PubChem-derived InChI keys and structural data (e.g., InChI=1S/C9H6F2O...) provide additional validation .

Advanced: How can researchers resolve contradictory data regarding the biological activity of fluorinated indanol derivatives?

Answer:

Contradictions often arise from assay variability (e.g., cell vs. enzyme-based systems). Methodological solutions include:

- Orthogonal assays : Validate activity using fluorescence polarization and surface plasmon resonance (SPR).

- Computational docking : Compare binding affinities across receptor isoforms (e.g., GPCRs vs. kinases) using Schrödinger Suite or AutoDock .

- Meta-analysis : Re-analyze disparate datasets with standardized metrics (e.g., pIC₅₀ normalization) to identify confounding variables .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- Density Functional Theory (DFT) : Calculates activation energies for SN2 reactions at the hydroxyl group.

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. THF) on reaction trajectories.

- Electrostatic Potential Maps : Visualize electron-deficient regions (fluorine-induced deshielding) to predict nucleophilic attack sites .

Basic: What purification protocols are critical for isolating this compound?

Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation.

- Crystallization : Use ethanol/water mixtures (7:3 v/v) at -20°C to recover crystalline product.

- Solvent selection : Avoid halogenated solvents (e.g., CH₂Cl₂) to prevent fluorine-leaching artifacts .

Advanced: How does difluoro substitution influence hydrogen bonding in this compound?

Answer:

Fluorine’s electronegativity reduces electron density at the hydroxyl oxygen, weakening hydrogen bonding compared to non-fluorinated analogs. Techniques to assess this include:

- X-ray crystallography : Resolves O-H···O/N bond lengths (typically elongated by 0.1–0.3 Å).

- IR titration : Measures shifts in O-H stretches upon complexation with DMSO or pyridine.

- DFT-calculated electrostatic potentials : Quantify partial charges at the hydroxyl group .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.

- Temperature : -20°C for long-term storage; avoid freeze-thaw cycles.

- Moisture control : Use molecular sieves (3Å) in solvent stock solutions .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?

Answer:

- Bioisosteric replacement : Swap fluorine with trifluoromethyl or cyano groups to modulate lipophilicity (logP).

- Stereochemical analysis : Synthesize enantiomers via chiral HPLC (e.g., Chiralpak® AD-H) to compare biological efficacy.

- Pharmacophore mapping : Overlay with active analogs using PyMOL to identify critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.